N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
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Overview
Description
N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 6-methyl-1,3-benzothiazol-2-ylamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 70-80°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., AlCl₃) and are carried out in solvents like dichloromethane (CH₂Cl₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups results in amines.
Scientific Research Applications
N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process . In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: A simpler analog with similar antimicrobial properties.
2-(Methylsulfanyl)-6-[(propionyloxy)amino]-1,3-benzothiazole:
Uniqueness
N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide is unique due to its dual benzothiazole rings, which enhance its stability and reactivity. This structural feature allows for more diverse chemical modifications and applications compared to simpler benzothiazole derivatives.
Properties
IUPAC Name |
N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS3/c1-9(22)18-10-3-5-12-14(7-10)24-16(19-12)21-17-20-13-6-4-11(23-2)8-15(13)25-17/h3-8H,1-2H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYNHWYMKMVKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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